REACTION_CXSMILES
|
N1CCOCC1.[C:7]1([C:13](=O)[CH2:14][C:15](=O)[CH3:16])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Cl.[C:20]([C:23]1[CH:28]=[CH:27][C:26]([NH:29][NH2:30])=[CH:25][CH:24]=1)([OH:22])=[O:21].N#N.[N-]=C=O>CO.C(Cl)Cl>[CH3:16][C:15]1[CH:14]=[C:13]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:29]([C:26]2[CH:25]=[CH:24][C:23]([C:20]([OH:22])=[O:21])=[CH:28][CH:27]=2)[N:30]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
81.5 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CC(C)=O)=O
|
Name
|
|
Quantity
|
113 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(=O)(O)C1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
[N-]=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
[N-]=C=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
was shaken for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture shaken for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
After 4 hours the resin was filtered
|
Duration
|
4 h
|
Type
|
WASH
|
Details
|
washed with DCM (2×1.5 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic phases, when concentrated to dryness
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN(C(=C1)C1=CC=CC=C1)C1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67 mg | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |